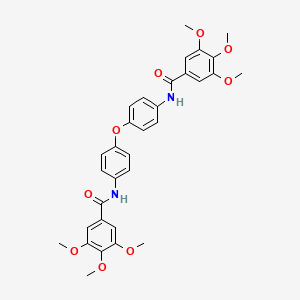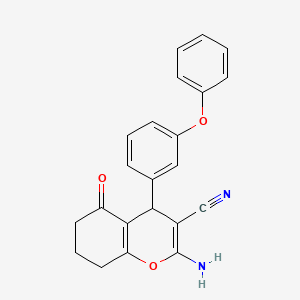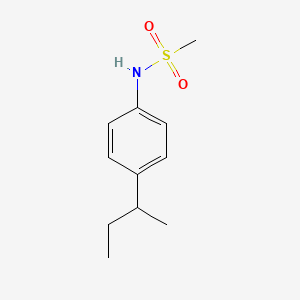![molecular formula C21H14ClFN2OS2 B5008081 2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)
2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to possess anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
Orientations Futures
Future research on 2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide could focus on the following directions:
1. Investigating the mechanism of action of the compound in more detail to identify potential targets for drug development.
2. Evaluating the compound's efficacy in vivo and assessing its potential toxicity.
3. Developing new derivatives of the compound with improved pharmacological properties.
4. Studying the compound's potential applications in other fields, such as agricultural chemistry and environmental science.
5. Exploring the compound's potential use as a diagnostic tool for cancer detection.
Conclusion
This compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. Its potent cytotoxic activity against cancer cells and anti-inflammatory and antifungal properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the compound's mechanism of action and assess its potential toxicity.
Méthodes De Synthèse
The synthesis method of 2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide involves the reaction of 2-aminobenzoic acid with 2-chloro-6-fluorobenzyl chloride, followed by the reaction with 2-mercaptobenzothiazole. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess anti-inflammatory and antifungal properties.
Propriétés
IUPAC Name |
2-chloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2OS2/c22-17-4-2-1-3-16(17)20(26)24-15-9-10-18-19(11-15)28-21(25-18)27-12-13-5-7-14(23)8-6-13/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJSOQOTDLTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008010.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008021.png)

![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)


![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)
![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)